tert-butyl 4-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate
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Description
Scientific Research Applications
Anticancer Drug Development : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound similar to the one , has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. This compound is used due to its role in dysfunctional signaling pathways in cancer, particularly the PI3K/AKT/mTOR pathway, which is a target for cancer therapeutics. The compound has been utilized in the development of several small molecule anticancer drugs, which indicates its potential application in cancer treatment (Zhang, Ye, Xu, & Xu, 2018).
Development of Piperidine Derivatives : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, related to the compound , has been reported for the development of substituted piperidines. These compounds serve as new scaffolds for the preparation of various pharmaceutical agents, showcasing the compound's relevance in pharmaceutical chemistry (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Synthesis of Enantiopure Derivatives : Research on tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, which are structurally similar, has been conducted for synthesizing enantiopure derivatives like 4-hydroxypipecolate and 4-hydroxylysine. These derivatives are important in the synthesis of biologically active compounds, indicating the compound's role in developing new chemical entities (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Preparation of Lactone, Piperidine, Tetrazole, and Oxazole : Tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB), related to the compound , are used in the synthesis of new carbonyl-containing compounds, including lactone, piperidine, tetrazole, and oxazole. This highlights the compound's utility in diverse chemical syntheses (Sun et al., 2022).
Asymmetric Synthesis of Pharmaceutical Intermediates : The compound has been used in the asymmetric synthesis of intermediates like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is useful for synthesizing nociceptin antagonists. This indicates its potential application in asymmetric synthesis for pharmaceutical development (Jona et al., 2009).
Properties
IUPAC Name |
tert-butyl 4-(7-bromo-3-oxo-5H-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN2O4/c1-19(2,3)26-18(24)21-8-6-15(7-9-21)22-11-13-10-14(20)4-5-16(13)25-12-17(22)23/h4-5,10,15H,6-9,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVVYWDZCIAQKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=C(C=CC(=C3)Br)OCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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